Psalmotoxin 1
Description
Origin and Isolation from Psalmopoeus cambridgei Venom
Psalmotoxin 1 is a natural peptide originally isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. biosave.comlatoxan.comantibodies-online.com The crude venom is a complex mixture of various bioactive peptides. taylorandfrancis.com The isolation of PcTx1 involves a multi-step process. Initially, the whole venom is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) to separate its components. researchgate.net The fraction containing PcTx1 is then further purified using cation exchange chromatography. researchgate.net The identity of the isolated native toxin can be confirmed by co-elution experiments with a synthetic version of the peptide. researchgate.net While originally sourced from venom, PcTx1 is now also produced synthetically or through recombinant expression systems for research purposes. latoxan.comsmartox-biotech.comnih.gov
Biochemical Classification as an Inhibitor Cystine Knot (ICK) Peptide
This compound is classified as an inhibitor cystine knot (ICK) peptide. wikipedia.orgtaylorandfrancis.comresearchgate.net This structural classification is common among many ion channel-modulating toxins found in the venoms of spiders, scorpions, and cone snails. wikipedia.orgnih.gov The ICK motif is characterized by a core structure comprising a triple-stranded antiparallel β-sheet. wikipedia.orgbiosave.comtaylorandfrancis.com This core is stabilized by a network of three disulfide bridges. wikipedia.orglatoxan.com A defining feature of the ICK fold is that two of the disulfide bonds and the intervening backbone segments form a ring, which is then threaded by the third disulfide bond, creating a "knot". taylorandfrancis.comnih.gov This knotted arrangement confers exceptional stability to the peptide, making it resistant to heat and proteolysis. taylorandfrancis.com
The structure of PcTx1 consists of 40 amino acid residues. wikipedia.orgbiosave.com Its three-dimensional conformation features a compact, disulfide-bonded core from which three loops and the N- and C-termini emerge. wikipedia.org The main secondary structural element is a three-stranded antiparallel β-sheet. wikipedia.org
Historical Context of Discovery and Initial Characterization
The discovery and initial characterization of this compound were first reported in 2000. nih.govpeptide.co.jp This seminal work identified PcTx1 as a potent and selective blocker of a specific class of proton-gated sodium channels known as Acid-Sensing Ion Channel 1a (ASIC1a). gentaur-worldwide.comlatoxan.com This discovery was significant as PcTx1 was the first peptide toxin identified to specifically target ASIC1a channels. nih.gov
Subsequent research focused on elucidating its structure and mechanism of action. In 2003, the three-dimensional solution structure of recombinant PcTx1 was determined using nuclear magnetic resonance (NMR) spectroscopy. nih.gov This confirmed its classification as an ICK peptide and provided insights into the structural elements responsible for its interaction with ASIC1a channels. nih.gov Further studies using techniques like X-ray crystallography have provided a detailed view of the toxin bound to the channel, revealing the molecular interactions at the binding site. nih.gov These investigations showed that PcTx1 binds to the acidic pocket of the ASIC1a channel, a region sensitive to protons. nih.gov
Table 1: Key Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| Name | This compound (PcTx1) | medchemexpress.comtocris.com |
| Alternative Names | Pi-theraphotoxin-Pc1a | gentaur-worldwide.comlatoxan.com |
| Source Organism | Psalmopoeus cambridgei (Trinidad chevron tarantula) | wikipedia.orgbiosave.comlatoxan.com |
| Molecular Formula | C200H312N62O57S6 | gentaur-worldwide.comtocris.com |
| Molecular Weight | ~4690 Da | latoxan.compeptide.co.jp |
| Amino Acid Residues | 40 | wikipedia.orgbiosave.comlatoxan.com |
| Disulfide Bridges | 3 (Cys3-Cys18, Cys10-Cys23, Cys17-Cys33) | gentaur-worldwide.comtocris.com |
| Structural Motif | Inhibitor Cystine Knot (ICK) | wikipedia.orgtaylorandfrancis.comresearchgate.net |
| Primary Target | Acid-Sensing Ion Channel 1a (ASIC1a) | wikipedia.orglatoxan.commedchemexpress.com |
| Inhibitory Concentration (IC50) for ASIC1a | ~0.9 - 1 nM | latoxan.commedchemexpress.comtocris.com |
Table 2: Research Milestones for this compound
| Year | Milestone | Key Finding | Source(s) |
|---|---|---|---|
| 2000 | Discovery and Initial Characterization | Identified as a potent and selective blocker of ASIC1a channels. | nih.govpeptide.co.jp |
| 2003 | 3D Structure Determination | Solution structure determined by NMR, confirming the ICK motif. | nih.gov |
| 2005 | Elucidation of Inhibitory Mechanism | Shown to inhibit ASIC1a by increasing the channel's apparent affinity for H+. | medchemexpress.comnih.gov |
| 2006 | Identification of Binding Site | The receptor site for PcTx1 was located on the extracellular loop of ASIC1a. |
Properties
Molecular Formula |
C200H312N62O57S6 |
|---|---|
Molecular Weight |
4689.41 |
SMILES |
CCC(C(/N=C(O)C(/N=C(O)/C(/N=C(O)/C(N)CCC(O)=O)CC(O)=O)CSSCC1C(O)=NC(C(O)=NCC(O)=NC(C(O)=NC(C(O)=NC(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=NC(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/2)C(C)C)CCC(O)=O)CC3=CC=CC=C3)CO)CCCNC(N)=N)CCCNC(N)=N)CC |
Synonyms |
Alternative Name: PcTx1 |
Origin of Product |
United States |
Molecular Targeting and Selectivity of Psalmotoxin 1
Acid-Sensing Ion Channel 1a (ASIC1a) as the Primary Molecular Target
The primary molecular target of Psalmotoxin 1 is the homomeric acid-sensing ion channel 1a (ASIC1a). wikipedia.orghellobio.com ASICs are proton-gated cation channels that are activated by a drop in extracellular pH. nih.govnih.gov ASIC1a is prominently expressed in the central nervous system and sensory neurons. wikipedia.org
This compound inhibits ASIC1a through a novel mechanism. Instead of physically blocking the ion channel pore, PcTx1 increases the apparent affinity of the channel for protons (H+). nih.govnih.gov This heightened sensitivity to H+ causes the channel to enter a desensitized state at the normal physiological resting pH of 7.4. wikipedia.orgnih.gov In this desensitized state, the channel is unable to be activated and permit the flow of ions, effectively inhibiting its function. wikipedia.orgnih.gov The toxin binds to the extracellular loop of the ASIC1a subunit. wikipedia.org
Differential Interaction with ASIC Subtypes
This compound displays a remarkable degree of selectivity among the different subtypes of the ASIC family.
Specificity and Potency Towards ASIC1a
This compound is a potent and selective blocker of homomeric ASIC1a channels, exhibiting an IC50 value of approximately 0.9 nM. hellobio.com This high potency underscores the specific and strong interaction between the toxin and the ASIC1a subunit.
Modulatory Effects on ASIC1b
While this compound is a potent inhibitor of ASIC1a, it has a different effect on the splice variant ASIC1b. wikipedia.org Although it interacts with ASIC1b, it does not block its function. The precise nature of this modulatory effect is an area of ongoing research.
Inhibition of Heteromeric ASIC Channels (e.g., ASIC1a-ASIC2a, ASIC1a-ASIC2b)
The inhibitory action of this compound is highly dependent on the subunit composition of the ASIC channel. When the ASIC1a subunit forms a heteromeric channel with other ASIC subunits, such as ASIC2a or ASIC2b, this compound loses its ability to block the channel. smartox-biotech.com This suggests that the binding site for PcTx1 is either occluded or allosterically modified when ASIC1a associates with other subunits, preventing the toxin from exerting its inhibitory effect. smartox-biotech.com
Selectivity Profile Against Other Ion Channel Families (e.g., ENaC, Kv channels)
The selectivity of this compound is not limited to the ASIC family. Studies have shown that PcTx1 has no effect on other ion channel families at concentrations up to 100 nM. This includes the epithelial sodium channel (ENaC) and several types of voltage-gated potassium (Kv) channels, such as Kv2.1, Kv2.2, Kv4.2, and Kv4.3. This high degree of selectivity makes this compound a precise pharmacological tool for studying the specific roles of ASIC1a.
Interactive Data Table: Selectivity of this compound
| Ion Channel Subtype | Effect of this compound | IC50 (nM) |
| Homomeric ASIC1a | Potent Blocker | 0.9 |
| Homomeric ASIC1b | No Blocking Effect | >100 |
| Homomeric ASIC2a | No Effect | >100 |
| Homomeric ASIC3 | No Effect | >100 |
| Heteromeric ASIC1a-ASIC2a | No Blocking Effect | Not Applicable |
| Heteromeric ASIC1a-ASIC2b | No Blocking Effect | Not Applicable |
| ENaC | No Effect | >100 |
| Kv2.1/2.2/4.2/4.3 | No Effect | >100 |
Molecular Mechanisms of Psalmotoxin 1 Action on Asic1a
Allosteric Modulation of Proton Affinity
PcTx1 exerts its influence on ASIC1a by increasing the channel's apparent affinity for protons. nih.govrupress.org This fundamental action underlies the diverse functional outcomes observed under different experimental conditions. By making the channel more sensitive to H⁺, PcTx1 effectively mimics the effect of a more acidic environment.
Shifting of pH-Dependent Activation and Desensitization Curves
A key manifestation of PcTx1's effect is the significant shift of both the pH-dependent activation and steady-state desensitization (SSD) curves to more alkaline pH values. uq.edu.aumdpi.com For instance, in the presence of PcTx1, the pH at which half of the channels are desensitized (pH₅₀ of desensitization) is shifted to a higher value. nih.govrupress.org One study reported a shift of the steady-state desensitization curve by 0.27 pH units to lower H⁺ concentrations in the presence of 30 nM PcTx1. nih.govrupress.org This means that at a given pH, a larger fraction of channels will be in the desensitized state in the presence of the toxin compared to its absence.
Similarly, the pH-dependent activation curve is also shifted towards more alkaline values, indicating that a lower concentration of protons is required to open the channel. uq.edu.aumdpi.com The magnitude of these shifts is dependent on the concentration of PcTx1. mdpi.com
| Parameter | Condition | Value (pH) | Reference |
|---|---|---|---|
| pH₅₀ of Steady-State Desensitization | Control | ~7.19 | rupress.org |
| With PcTx1 (30 nM) | ~7.46 | rupress.org | |
| pH₅₀ of Steady-State Desensitization (ASIC1a/3) | Control | 7.18 | researchgate.net |
| With PcTx1 (100 nM) | 7.32 | researchgate.net |
Induction of Desensitized Channel States at Physiological pH
A direct consequence of the leftward shift in the steady-state desensitization curve is the promotion of the desensitized state at physiological pH (typically around 7.4). nih.govactanaturae.ru Since the pH sensitivity of ASIC1a is very steep, even a modest increase in apparent proton affinity is sufficient to transition a significant population of channels into the desensitized state. nih.govrupress.org This renders them unable to be activated by subsequent drops in pH, effectively leading to inhibition of the channel's function under normal resting conditions. actanaturae.runih.gov
Ligand-Receptor Binding Dynamics and Kinetics
The interaction between this compound and ASIC1a is a dynamic process characterized by specific binding sites and state-dependent affinities.
Characterization of the Receptor Binding Site (Extracellular Loop, Cysteine-Rich Domains, Acidic Pocket)
The binding site for PcTx1 is located on the large extracellular domain of the ASIC1a subunit, rather than the transmembrane domains that form the ion pore. nih.gov Chimeric studies, swapping domains between the PcTx1-sensitive ASIC1a and insensitive channels like ASIC1b and ASIC2a, have been instrumental in mapping the binding region. nih.gov
Key areas identified as crucial for PcTx1 binding and action include:
Cysteine-Rich Domains (CRDs): Both cysteine-rich domains I and II (CRDI and CRDII) in the extracellular loop are principal components of the binding site. nih.gov
Acidic Pocket: The toxin interacts with the "acidic pocket," a region at the interface between subunits that is critical for proton sensing and channel gating. scite.airesearchgate.net
Extracellular Loop Regions: Specific amino acid sequences within the extracellular loop have been identified as conferring high affinity for PcTx1. One study pinpointed a 19-amino acid region (residues 167–185) of ASIC1a as being critical for high-affinity binding of PcTx1 to the desensitized state. nih.gov Another study implicated a broader region (amino acids 157–185) as well as a second region (amino acids 271–369). unh.edu The linker domain between CRDI and CRDII is also important for the correct spatial arrangement of the binding site. nih.gov
State-Dependent Binding Model (Preferential Binding to Open and Desensitized States)
The interaction of PcTx1 with ASIC1a is best explained by a state-dependent binding model, where the toxin exhibits different affinities for the closed, open, and desensitized conformations of the channel. nih.govunh.edunih.gov For ASIC1a, PcTx1 binds with high affinity to both the open and desensitized states. researchgate.netnih.gov This preferential binding stabilizes these conformations. The stabilization of the desensitized state is the primary mechanism for the observed inhibition at physiological pH. unh.edu In contrast, for the splice variant ASIC1b, PcTx1 binds most tightly to the open state, leading to potentiation of the channel's activity. researchgate.netnih.gov
Analysis of Association and Dissociation Kinetics
The binding of PcTx1 to ASIC1a is characterized by rapid association and very slow dissociation, consistent with a high-affinity interaction. rupress.org Studies using radiolabeled toxin and surface plasmon resonance (SPR) have provided insights into these kinetics.
An iodinated form of PcTx1 was shown to bind to ASIC1a with a very high affinity, exhibiting an IC₅₀ of 128 pM. nih.govapexbt.com More recent SPR measurements have determined the equilibrium dissociation constant (K_D) to be approximately 7 pM, reflecting the rapid binding and extremely slow unbinding of the toxin. rupress.org The slow dissociation kinetics contribute to the potent and long-lasting effects of the toxin. For example, the time constant for recovery from inhibition by PcTx1 has been reported to be in the range of 87 to 125 seconds. elifesciences.org
| Parameter | Method | Value | Reference |
|---|---|---|---|
| IC₅₀ | Radioligand Binding (¹²⁵I-PcTx1Y_N) | 128 pM | nih.govapexbt.com |
| K_d | Radioligand Binding (¹²⁵I-PcTx1Y_N) on rat brain membranes | 371 ± 48 pM | nih.gov |
| K_d | Surface Plasmon Resonance (SPR) | ~7 pM | rupress.org |
| Recovery Time Constant from Inhibition | Electrophysiology | 87 - 125 s | elifesciences.org |
Structural Determinants of Toxin-Channel Interaction
The inhibitory interaction between this compound (PcTx1) and the Acid-Sensing Ion Channel 1a (ASIC1a) is a sophisticated molecular event dictated by specific structural features of both the toxin and the channel. This interaction does not involve direct pore blockage but rather a modulation of the channel's gating properties. actanaturae.rue-century.us PcTx1 acts as a gating modifier, increasing the apparent proton affinity of ASIC1a. nih.govnih.govrupress.org This heightened sensitivity to protons causes the channel to enter a desensitized state at physiological pH, rendering it unable to be activated. actanaturae.runih.govnih.gov The binding site for PcTx1 is located in the extracellular domain of the channel, at the interface between subunits. elifesciences.orgresearchgate.net
Identification of Key Pharmacophore Regions and Residues
The "pharmacophore" of PcTx1, the collection of essential residues for its inhibitory activity, is primarily located within a dynamic β-hairpin loop that extends from the toxin's stable, disulfide-rich core. nih.govnih.govresearchgate.net Mutagenesis studies, combined with molecular dynamics simulations and structural analyses, have pinpointed several key residues within PcTx1 that are critical for its interaction with ASIC1a. nih.govnih.gov
Crystal structures of the complex formed between PcTx1 and chicken ASIC1 (cASIC1), a close homolog of human ASIC1a, have provided a detailed view of the interacting surfaces. nih.gov These structures revealed numerous points of contact between the toxin and the channel. However, functional studies using site-directed mutagenesis have been crucial in determining which of these contacts are functionally significant for the inhibition of rat ASIC1a. nih.gov For instance, while crystal structures showed 15 PcTx1 residues making contact with the channel, mutating only eight of these to alanine (B10760859) significantly impacted the toxin's inhibitory effect. nih.gov This highlights that not all structural contacts are equally important for the functional outcome. The key pharmacophore residues are predominantly found within the β-hairpin loop of the toxin. nih.govresearchgate.netpnas.org
On the channel side, PcTx1 binds to a region known as the "acidic pocket," a key regulatory site for channel gating. researchgate.netmdpi.com This pocket is formed at the interface of adjacent subunits within the trimeric channel structure. mdpi.com Research using chimeras of ASIC1a and the PcTx1-insensitive ASIC1b and ASIC2a channels has demonstrated that the extracellular cysteine-rich domains (CRDI and CRDII) are the principal binding sites for the toxin. nih.govnih.gov The linker domain connecting these two cysteine-rich regions is also vital for maintaining the correct spatial arrangement to form the complete binding site. nih.govnih.gov
Interactive Table of Key Interacting Residues:
Table 1: Key Residues in PcTx1 and ASIC1a for Toxin-Channel Interaction| Molecule | Key Residue/Region | Role in Interaction | Source |
|---|---|---|---|
| This compound | β-hairpin loop | Houses the key pharmacophore residues. nih.govnih.govpnas.org | nih.govnih.govpnas.org |
| Trp24 | Critical for inhibition. nih.gov | nih.gov | |
| Arg26 | Critical for inhibition. nih.gov | nih.gov | |
| Arg27 | Critical for inhibition. nih.gov | nih.gov | |
| ASIC1a | Acidic Pocket | Toxin binding site at the subunit interface. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Cysteine-Rich Domain I (CRDI) | Principal binding domain for PcTx1. nih.govnih.gov | nih.govnih.gov | |
| Cysteine-Rich Domain II (CRDII) | Principal binding domain for PcTx1. nih.govnih.gov | nih.govnih.gov |
Role of the Dynamic β-Hairpin Loop in Interaction
The β-hairpin loop of PcTx1 is not a rigid structure; instead, it exhibits significant flexibility and mobility. nih.govnih.govresearchgate.net This dynamic nature is crucial for the toxin's ability to engage with the ASIC1a channel. nih.gov Nuclear magnetic resonance (NMR) studies combined with molecular dynamics simulations have shown that this loop is mobile across a wide range of time scales. nih.govresearchgate.net
This inherent flexibility allows the pharmacophore residues within the loop to adapt their conformation upon binding to the receptor, facilitating a tight and specific interaction. nih.gov The mobility of the β-hairpin loop, which protrudes from the main toxin body, enables it to fit into the acidic pocket of the ASIC1a channel. nih.govpnas.org This "induced fit" model, where the toxin's structure is remodeled upon binding, is a key aspect of the molecular recognition process. nih.gov The disordered nature of this loop in the unbound state may be a common feature for toxins of this class, allowing for potent and selective interaction with their targets. pnas.org
Influence of the Post-M1 and Pre-M2 Regions on Inhibition
While the primary binding site of PcTx1 is located within the extracellular cysteine-rich domains, other regions of the ASIC1a channel are critical for transducing the binding event into channel inhibition. nih.govnih.gov Specifically, the regions immediately following the first transmembrane domain (post-M1) and preceding the second transmembrane domain (pre-M2) play a crucial role in the inhibitory action of PcTx1. e-century.usnih.govnih.gov
Studies using chimeric channels, where parts of ASIC1a are swapped with the corresponding segments from the PcTx1-insensitive ASIC1b channel, have shown that these regions are not directly involved in the physical binding of the toxin. nih.govnih.gov However, their presence is essential for PcTx1 to exert its inhibitory effect on the channel's current. e-century.usnih.govnih.gov This suggests that the post-M1 and pre-M2 domains are involved in the allosteric coupling between the toxin binding site in the extracellular domain and the channel's gate. When PcTx1 binds, it triggers a conformational change that is transmitted through these regions to stabilize the desensitized state of the channel. actanaturae.runih.gov Therefore, while not part of the receptor site itself, the post-M1 and pre-M2 regions are indispensable components of the toxin's inhibitory mechanism.
Structural Biology and Biophysical Characterization of Psalmotoxin 1
Primary Amino Acid Sequence Analysis and Disulfide Bridge Mapping
Psalmotoxin 1 is a 40-amino acid peptide. wikipedia.orgpeptanova.de Its primary sequence is Glu-Asp-Cys-Ile-Pro-Lys-Trp-Lys-Gly-Cys-Val-Asn-Arg-His-Gly-Asp-Cys-Cys-Glu-Gly-Leu-Glu-Cys-Trp-Lys-Arg-Arg-Arg-Ser-Phe-Glu-Val-Cys-Val-Pro-Lys-Thr-Pro-Lys-Thr. peptanova.demedchemexpress.com The structure of PcTx1 is stabilized by three disulfide bridges that are crucial for its proper folding and biological activity. These bridges connect the cysteine residues at positions 3 and 18, 10 and 23, and 17 and 33. peptanova.demedchemexpress.comtocris.comuniprot.org This specific disulfide connectivity is a hallmark of the inhibitor cystine knot (ICK) family of toxins. wikipedia.orgnih.gov
Table 1: Primary Sequence and Disulfide Connectivity of this compound
| Property | Description |
|---|---|
| Amino Acid Sequence | EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT |
| Disulfide Bridges | Cys3 - Cys18 |
| Cys10 - Cys23 | |
| Cys17 - Cys33 |
Three-Dimensional Solution Structure Determination
The three-dimensional structure of this compound in solution has been determined using two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.govrcsb.org These studies have provided detailed insights into the toxin's compact and stable architecture.
Secondary Structure Elements (e.g., β-Sheet, β-Turn)
The secondary structure of this compound is dominated by a three-stranded antiparallel β-sheet. wikipedia.org This β-sheet, along with a β-turn that connects two of the strands, forms a key structural element. nih.govsmartox-biotech.com The N- and C-termini and three loops emerge from this compact, disulfide-bonded core. wikipedia.org The surface characteristics of the toxin, particularly the β-sheet and the connecting β-turn, are thought to be critical for its interaction with ASIC1a channels. nih.govsmartox-biotech.com
Structural Analysis of this compound in Complex with ASIC Extracellular Domains
The crystal structure of chicken ASIC1a in complex with this compound has been solved, providing a detailed view of their interaction at the molecular level. rcsb.orgnih.gov These studies reveal that three PcTx1 molecules bind to the extracellular domain of the trimeric ASIC1a channel, specifically at the interfaces between the subunits. rcsb.orgresearchgate.net The binding site is located in an "acidic pocket" of the channel, a region known to be important for proton sensing and channel gating. researchgate.netunimi.it
The interaction between this compound and ASIC1a is state-dependent and allosteric. wikipedia.orgnih.gov PcTx1 binding increases the apparent affinity of the channel for protons, which leads to a shift in the channel's steady-state desensitization to more alkaline pH values. uniprot.orgnih.govrupress.org This ultimately results in the inhibition of the channel at physiological pH. wikipedia.org The binding of the toxin triggers a conformational change in the extracellular domain of the channel, leading to an expansion of the extracellular vestibule and stabilization of an open or desensitized state. rcsb.orgnih.gov Key structural elements on this compound, including a hydrophobic patch and a cluster of basic residues, are crucial for this interaction, effectively locking the channel in a non-conducting conformation. researchgate.netresearchgate.net
Comparative Structural Studies with Related Tarantula Toxins
This compound shares the conserved ICK structural motif with other tarantula toxins that target different ion channels, such as voltage-gated potassium (Kv) channels. nih.govelifesciences.org For instance, guangxitoxin-1E (GxTx-1E), another tarantula toxin, also possesses an amphipathic character similar to PcTx1. elifesciences.org However, a key difference lies in their interaction with their respective target channels and the surrounding environment.
While PcTx1 binds to the extracellular, water-accessible domain of ASIC1a, many voltage-sensor toxins are thought to partition into the lipid membrane to interact with the voltage-sensing domains of Kv channels within the bilayer. elifesciences.org Spectroscopic and biophysical studies have shown that while both PcTx1 and toxins like GxTx-1E interact with membranes, the voltage-sensor toxins partition more deeply into the lipid bilayer. elifesciences.org Despite these differences in their mode of action, it has been suggested that tarantula toxins have evolved a common concave surface for binding to α-helices, a feature that is effective in both aqueous and lipid environments. elifesciences.org
Biophysical Characterization of this compound Interactions with Lipid Membranes
The interaction of this compound with lipid membranes has been a subject of investigation to understand its mechanism of action fully. While the crystal structure shows PcTx1 binding to the aqueous-exposed extracellular domain of ASIC1a, some studies have suggested that membrane partitioning might play a role, a characteristic feature of many other tarantula toxins that act on voltage-gated ion channels. rupress.orgelifesciences.org
The pronounced amphipathic nature of many tarantula toxins facilitates their interaction with and insertion into lipid membranes. researchgate.netnih.gov It has been proposed that the highly similar structure of PcTx1 to other gating modifier toxins suggests that it may also partition into the membrane, which could explain the slow kinetics of its interaction with ASIC1a. rupress.org However, comparative studies indicate that while PcTx1 does interact with membranes, it does not partition as deeply as toxins that target intramembrane voltage sensors. elifesciences.org This suggests that the primary binding site for PcTx1 is indeed on the extracellular domain of ASIC1a, but interactions with the lipid membrane may still influence its local concentration or orientation near the channel.
Advanced Research Methodologies for Psalmotoxin 1 Studies
Electrophysiological Techniques
Electrophysiological approaches are fundamental to understanding the functional effects of Psalmotoxin 1 on its target ion channels. These techniques allow for the direct measurement of ion channel activity and the precise characterization of how the toxin alters channel gating and ion flow.
Whole-Cell and Single-Channel Patch-Clamp Recordings
Single-channel recordings offer higher resolution by isolating and recording the current from a single ion channel. This method allows for detailed analysis of channel kinetics, such as open and closed times, and how these are modified by the toxin. Both single-channel and whole-cell electrophysiological studies have been used to experimentally verify computational models of the PcTx1-ASIC1a interaction. nih.govsmartox-biotech.com Automated patch-clamp (APC) platforms are also increasingly used to screen for modulators of ASIC1a, utilizing PcTx1 as a reference compound to validate the assay. metrionbiosciences.combiorxiv.org
| Cell Type | Recording Method | Key Finding | Reference |
|---|---|---|---|
| Glioblastoma Multiforme (GBM) cells | Whole-Cell Patch-Clamp | PcTx1 inhibited inward and outward currents with an IC50 of 36 ± 2 pM. | physiology.org |
| Cultured Hippocampal Neurons | Patch-Clamp | Showed proton-gated currents consistent with ASIC2b contribution, which are affected by acidosis. | smartox-biotech.com |
| Chicken ASIC1a-expressing cells | Outside-Out Patch-Clamp | Used to observe channel activation and the induction of a persistent current by PcTx1. | nih.gov |
| CHO cells expressing hASIC-1 | Whole-Cell Patch-Clamp | Validated computational docking models of PcTx1 to human ASIC-1. | nih.gov |
Two-Electrode Voltage Clamp in Xenopus laevis Oocyte Expression Systems
The Xenopus laevis oocyte expression system is a robust and widely used platform for studying ion channels. mdpi.com Due to their large size, oocytes are ideal for the two-electrode voltage-clamp (TEVC) technique, where one electrode controls the membrane voltage and the other measures the resulting current. npielectronic.com This system allows for the heterologous expression of specific ion channel subunits, enabling researchers to study the effects of PcTx1 on well-defined channel compositions. rupress.org
Researchers inject cRNA encoding for specific ASIC subunits (e.g., ASIC1a) into the oocytes. rupress.org After a few days, the channels are expressed on the oocyte's membrane. researchgate.net TEVC is then used to measure the acid-activated currents in the presence and absence of PcTx1 to determine its inhibitory properties and mechanism of action. rupress.orgphysiology.org This method was crucial in demonstrating that PcTx1 inhibits ASIC1a by increasing the channel's apparent affinity for H+, which shifts the channel into a desensitized state at normal resting pH. rupress.orgresearchgate.net The TEVC system has also been instrumental in assessing the activity of various PcTx1 mutants, helping to identify the key amino acid residues responsible for its interaction with ASIC1a. researchgate.net
Recombinant Protein Expression and Purification Strategies
To obtain the quantities of this compound required for detailed structural and functional studies, and to create modified versions of the toxin, researchers rely on recombinant protein expression systems.
Bacterial Expression Systems for Mutant and Labeled Toxin Production
Bacterial expression systems, particularly Escherichia coli, have been developed for the efficient production of recombinant PcTx1. aups.org.aunih.gov This approach is especially valuable for producing toxin mutants to probe structure-activity relationships and for generating isotopically labeled toxin for NMR studies. researchgate.netnih.gov Typically, the PcTx1 gene is cloned into an expression vector, often as a fusion protein with a tag like Maltose-Binding Protein (MBP) and a His6 affinity tag, to facilitate purification. researchgate.net The expression can be directed to the bacterial periplasm to promote correct disulfide bond formation. researchgate.net The yield from these systems can be significantly higher than from other methods. researchgate.net This methodology has been used to create a panel of PcTx1 mutants, which helped to identify a critical β-hairpin loop as the toxin's pharmacophore. nih.gov
| Expression System | Host Organism | Primary Use | Key Advantage | Reference |
|---|---|---|---|---|
| Bacterial | Escherichia coli | Production of mutants and isotopically labeled toxin | High yield, cost-effective, ease of genetic manipulation | aups.org.aunih.gov |
| Insect Cell | Drosophila melanogaster S2 cells | Production of functional, correctly folded toxin | Eukaryotic post-translational modifications, produces toxin identical to native peptide | rcsb.orgnih.gov |
| Insect Cell (Baculovirus) | Spodoptera frugiperda (Sf9) | Large-scale production of complex proteins | High expression levels, suitable for proteins requiring complex folding | nih.govthermofisher.com |
Insect Cell Expression Systems (e.g., Drosophila melanogaster S2 cells)
Insect cell expression systems are another cornerstone for producing functional PcTx1. rcsb.orgnih.gov The Drosophila melanogaster S2 cell system was the first used to successfully express recombinant PcTx1, yielding a toxin that was functionally and structurally identical to the native peptide isolated from venom. smartox-biotech.comnih.gov Insect cells perform eukaryotic post-translational modifications, which can be crucial for the correct folding and activity of complex, disulfide-bridged peptides like PcTx1. thermofisher.com
Another powerful insect cell-based method is the Baculovirus Expression Vector System (BEVS), which typically uses cells from Spodoptera frugiperda (like Sf9 cells). nih.govexpressionsystems.com This system is capable of very high levels of protein expression and is well-suited for producing complex glycoproteins and other proteins that are difficult to express in bacteria. thermofisher.com While the Drosophila S2 system was used for the initial recombinant production of PcTx1, BEVS is a key technology for producing the ASIC channel protein itself for structural studies, such as the PcTx1-ASIC1 complex. nih.govscispace.com
Structural Analysis Techniques
Determining the three-dimensional structure of PcTx1, both alone and in complex with its target channel, is critical for understanding its mechanism of action at a molecular level.
The solution structure of PcTx1 was first determined using multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. rcsb.orgnih.gov This technique analyzes the magnetic properties of atomic nuclei in a solution, allowing for the determination of the 3D structure of proteins in a near-native state. The structure of recombinant PcTx1 (PDB ID: 1LMM) was solved using 1H 2D NMR spectroscopy, revealing the characteristic inhibitor cystine knot (ICK) fold. rcsb.orgnih.govtcdb.org More advanced NMR techniques, including 3D/4D triple resonance NMR and spin relaxation measurements, have been used to refine the structure and to study the dynamics of the toxin, revealing that the key pharmacophore loop is highly mobile. aups.org.aunih.gov
X-ray crystallography has been indispensable for visualizing the direct interaction between PcTx1 and ASIC1. nih.gov This method involves crystallizing the toxin-channel complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density and build a high-resolution atomic model of the complex. The crystal structure of the chicken ASIC1 in complex with PcTx1 was solved at resolutions of 3.0 Å and 2.8 Å (PDB ID: 4FZ0). nih.govrcsb.orgnih.gov These structures revealed precisely how three PcTx1 molecules bind to the acidic pockets at the subunit interfaces of the trimeric ion channel, locking it in a desensitized-like state. nih.gov
| Technique | Subject | Resolution/Details | Key Insight | PDB ID | Reference |
|---|---|---|---|---|---|
| Solution NMR | Recombinant PcTx1 | Ensemble of 20 conformers | Determined the ICK scaffold and overall fold. | 1LMM | rcsb.orgnih.gov |
| X-ray Crystallography | PcTx1-chicken ASIC1 complex | 2.80 Å | Revealed binding site in the channel's acidic pocket. | 4FZ0 | rcsb.orgnih.gov |
| NMR Spin Relaxation | Recombinant PcTx1 | ps to ms (B15284909) timescales | Showed significant motion in the pharmacophore loop. | N/A | aups.org.aunih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the three-dimensional structure of PcTx1 in solution. nih.gov Early studies utilized 1H 2D NMR to determine the solution structure of recombinant PcTx1, revealing its inhibitor cystine knot (ICK) motif. nih.gov This structural framework, characterized by a double- or triple-stranded antiparallel β-sheet stabilized by a network of disulfide bonds, is a common feature among many spider venom toxins. nih.gov
More advanced NMR techniques, including 3D/4D triple resonance NMR spectroscopy, have provided even higher precision structures. aups.org.au Beyond static structures, NMR spin relaxation and relaxation dispersion measurements have been instrumental in probing the dynamics of PcTx1. aups.org.aursc.org These studies have revealed significant motion in the β-hairpin loop of the toxin, which contains the key pharmacophore residues, across a wide range of timescales (picoseconds to milliseconds). aups.org.aursc.orgresearchgate.net This inherent flexibility is crucial for its interaction with the ASIC1a channel and highlights the limitations of rigid-body docking models. aups.org.au The NMR solution structure of PcTx1 has also served as the starting point for computational docking studies. acs.orgnih.govnih.gov
X-ray Crystallography of Toxin-Channel Complexes
While NMR provides detailed information about the toxin in solution, X-ray crystallography has been pivotal in visualizing the static structure of the PcTx1-ASIC1a complex. elifesciences.org Crystal structures of the chicken ASIC1a (cASIC1a) in complex with PcTx1 have been solved at resolutions of up to 2.8 Å. researchgate.netnih.gov These structures have revealed the precise binding site of the toxin within the acidic pocket of the ion channel, a region critical for pH-dependent gating. nih.govnih.gov
The crystallographic data shows that three PcTx1 molecules bind to the trimeric cASIC1a channel at the subunit interfaces. researchgate.net The toxin interacts with multiple domains of the channel, including the thumb, finger, palm, and β-ball domains of adjacent subunits. mdpi.com Specifically, residues like Trp7 and Trp24 on PcTx1 anchor the toxin to Phe351 of cASIC1a, while an arginine-rich hairpin on the toxin inserts into the acidic pocket. mdpi.com These detailed structural snapshots have been instrumental in understanding how PcTx1 binding locks the channel in a desensitized-like conformation. researchgate.net
Computational and In Silico Approaches
Homology Modeling of Human ASIC Subunits
Due to the challenges of crystallizing human membrane proteins, homology modeling has been a valuable tool for creating structural models of human ASIC subunits. nih.gov Using the crystal structure of chicken ASIC1a as a template, researchers have constructed models of human ASIC1a (hASIC1a) and other human ASIC subtypes. acs.orgnih.govnih.govnih.gov These models have been validated through various structural verification methods and have served as the basis for subsequent in silico docking and simulation studies. nih.gov The development of these homology models has been crucial for investigating the species-specific interactions of PcTx1 and for understanding the structural basis of its selectivity for hASIC1a. nih.govnih.gov
Molecular Docking Simulations of this compound-ASIC Complexes
Molecular docking simulations have been extensively used to predict the binding mode of PcTx1 to ASIC1a. acs.orgnih.govnih.govnih.gov These computational experiments dock the known NMR structure of PcTx1 onto the homology models or crystal structures of ASIC1a. acs.orgnih.govnih.gov Early docking studies, often using rigid-body protocols, provided initial hypotheses about the interaction site. nih.gov However, given the revealed flexibility of the PcTx1 pharmacophore, more advanced, restraint-driven docking approaches like HADDOCK have been employed to account for this dynamic nature. aups.org.aumdpi.com
These simulations have successfully recapitulated experimental data from radioligand binding and functional assays, explaining the selectivity of PcTx1 for homomeric hASIC1a. nih.govnih.gov Docking studies have consistently identified the acidic pocket of the channel as the primary binding site and have highlighted the importance of both electrostatic and hydrophobic interactions. elifesciences.orgnih.gov Binding energy calculations from these simulations suggest that the toxin-channel complex is more stable than the channel alone, with coulombic contributions playing a dominant role. nih.gov
Molecular Dynamics Simulations of Toxin Conformation and Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the PcTx1-ASIC1a complex, complementing the static pictures from crystallography and docking. acs.orgnih.govresearchgate.net These simulations, which model the movement of atoms over time, have been used to investigate the stability of the docked complexes and to refine the understanding of the key interactions. acs.orgnih.govresearchgate.net MD simulations have confirmed that many of the intermolecular contacts identified in crystal structures persist in a solution environment. researchgate.net
Furthermore, MD simulations have been crucial in understanding the conformational changes that occur upon toxin binding. researchgate.net They have revealed how PcTx1 binding can regulate the gating process of ASIC1a through hydrogen bonds, influencing the relative positions of key domains and inducing long-range conformational changes within the channel. researchgate.net The combination of MD simulations with experimental data from NMR has been particularly powerful in demonstrating the dynamic nature of the PcTx1 pharmacophore and its importance for receptor binding. aups.org.auresearchgate.netnih.gov
Mutagenesis and Chimera Construction for Structure-Activity Relationship (SAR) Studies
Site-directed mutagenesis has been an indispensable tool for probing the structure-activity relationship (SAR) of PcTx1. aups.org.auuq.edu.au By systematically replacing specific amino acid residues in either the toxin or the channel and then assessing the functional consequences, researchers have identified the key residues responsible for the high-affinity interaction. Alanine-scanning mutagenesis of PcTx1 has revealed a "hot spot" of residues critical for its inhibitory activity, including Trp7, Trp24, Arg26, Arg27, Arg28, and Phe30. uq.edu.au These studies have defined the pharmacophore of the toxin. aups.org.auresearchgate.netnih.gov
In parallel, mutagenesis of ASIC1a has identified complementary residues in the channel that are crucial for toxin binding. nih.gov The use of chimeric channels, constructed by swapping domains between PcTx1-sensitive and -insensitive ASIC subunits, has been instrumental in localizing the binding site to the extracellular domain of the channel. acs.orgnih.govnih.gov These SAR studies, often guided by computational models, have provided experimental validation for the predicted binding modes and have deepened our understanding of the molecular basis for PcTx1's potency and selectivity. acs.orgnih.govnih.gov
| Compound/Protein | Research Methodology | Key Findings |
| This compound (PcTx1) | NMR Spectroscopy | Determined solution structure (ICK motif); revealed dynamic flexibility of the pharmacophore loop. nih.govaups.org.au |
| PcTx1-cASIC1a Complex | X-ray Crystallography | Visualized the binding of three toxin molecules to the trimeric channel at subunit interfaces within the acidic pocket. researchgate.netnih.gov |
| Human ASIC Subunits | Homology Modeling | Created structural models based on the chicken ASIC1a template for in silico studies. nih.govnih.gov |
| PcTx1-ASIC Complexes | Molecular Docking | Predicted binding modes, highlighting the importance of the acidic pocket and electrostatic interactions. aups.org.aunih.gov |
| PcTx1-ASIC Complexes | Molecular Dynamics Simulations | Showed stability of interactions and revealed toxin-induced conformational changes in the channel. acs.orgresearchgate.net |
| PcTx1 and ASIC1a Mutants/Chimeras | Mutagenesis/Chimera Construction | Identified key residues (pharmacophore) on the toxin and corresponding interaction sites on the channel. aups.org.aunih.govuq.edu.au |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand, such as this compound (PcTx1), and its target receptor. giffordbioscience.comeurofinsdiscovery.com These assays are considered a gold standard for their sensitivity and robustness in determining the binding affinity of a compound. giffordbioscience.com The fundamental principle involves incubating a biological preparation containing the target receptor (e.g., cell membranes or whole cells) with a radiolabeled ligand. sci-hub.se
There are several types of radioligand binding assays, each providing specific insights:
Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). giffordbioscience.comnih.gov
Kinetic Assays: These measure the rate of association and dissociation of a radioligand from the receptor, from which a kinetic Kd can be derived. nih.gov
Competition Assays: These are widely used to determine the affinity of an unlabeled compound (like PcTx1) by measuring its ability to compete with and displace a radiolabeled ligand from the receptor. nih.gov The result is typically expressed as an IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand), which can then be converted to an inhibition constant (Ki). giffordbioscience.com
For this compound, competitive binding assays have been instrumental in defining its high potency and selectivity for the Acid-Sensing Ion Channel 1a (ASIC1a). In these experiments, PcTx1 competes against a known radioligand for binding sites on ASIC subunits expressed in a cellular system. The data from such assays confirm that PcTx1 is a potent and selective inhibitor of ASIC1a, with an IC50 value in the nanomolar range. medchemexpress.commedchemexpress.cn It shows significantly lower affinity for other ASIC subtypes, highlighting its specificity. medchemexpress.commedchemexpress.cn Docking studies based on the crystal structure of the channel are often validated by their consistency with data from these radioligand binding assays. nih.gov
Receptor Affinity of this compound for ASIC Subtypes
| Compound | Target | Inhibitory Concentration (IC50) | Reference(s) |
|---|---|---|---|
| This compound (PcTx1) | ASIC1a | 0.9 nM | medchemexpress.commedchemexpress.cn |
| This compound (PcTx1) | ASIC1b | ~50 nM | medchemexpress.commedchemexpress.cn |
| This compound (PcTx1) | ASIC2a | ~50 nM | medchemexpress.commedchemexpress.cn |
Preclinical In Vivo Animal Models
Preclinical animal models are critical for evaluating the therapeutic potential of this compound in a complex, living system, bridging the gap between cellular effects and clinical application.
Rodent Models of Ischemic Stroke and Cerebral Ischemia
The neuroprotective effects of PcTx1 have been extensively studied in rodent models of ischemic stroke, which mimics the tissue damage caused by reduced blood flow and subsequent oxygen deprivation in the brain. ecronicon.netresearchgate.net A widely used model is the transient middle cerebral artery occlusion (MCAO), induced in both rats and mice. nih.govfrontiersin.org In a conscious, spontaneously hypertensive rat model of stroke—which closely mimics clinical risk factors—PcTx1 was shown to be neuroprotective. ecronicon.netresearchgate.netuq.edu.au Administration of the toxin led to a significant reduction in both cortical and striatal infarct volumes when measured 72 hours after the ischemic event. medchemexpress.comresearchgate.net Studies in mouse MCAO models have corroborated these findings, with some research showing that intranasal administration of PcTx1 can improve mobility and recovery of motor function. nih.gov The validity of targeting ASIC1a in stroke is further supported by findings that ASIC1a knockout mice exhibit a substantial reduction in infarct size following ischemia. uq.edu.au
Rodent Models of Acute, Inflammatory, and Neuropathic Pain
ASIC1a channels are implicated in pain signaling in both the peripheral and central nervous systems. sci-hub.se Preclinical rodent models of pain are used to investigate the analgesic potential of PcTx1. These models can be categorized based on the type of pain they induce:
Inflammatory Pain: Models like the formalin test are used. mdpi.com
Neuropathic Pain: These are typically induced by nerve injury, such as through partial sciatic nerve ligation or chronic constriction injury. sci-hub.semdpi.com
Research has shown that intrathecal administration of PcTx1 in rodents can effectively reduce pain responses across multiple modalities, including thermal, mechanical, and chemical pain. sci-hub.se It has demonstrated efficacy in models of both inflammatory and neuropathic pain, suggesting a role for ASIC1a in central pain sensitization. sci-hub.se
Animal Models for Neurodegenerative Disease Research
Neuroinflammation and acidosis are common features in several neurodegenerative diseases, making ASIC1a a relevant therapeutic target. nih.gov Animal models that replicate aspects of these conditions are used to test the potential of PcTx1. In the MPTP-treated mouse, a well-established neurotoxin-based model of Parkinson's disease, blocking ASIC1a with PcTx1 was shown to preserve dopaminergic neurons from degeneration. nih.gov This finding is supported by observations of ASIC1a overexpression in the dopaminergic neurons of Parkinson's patients and corresponding rodent models. ecronicon.net Based on the known involvement of ASIC1a in neuronal injury pathways, PcTx1 is also considered a potential therapeutic tool for investigation in animal models of other neurodegenerative conditions like multiple sclerosis and Alzheimer's disease. ecronicon.net
Animal Models for Oncological Research (e.g., Glioblastoma, Breast Cancer)
Given the in vitro findings that PcTx1 can inhibit cancer cell proliferation and invasion, its efficacy has been tested in in vivo cancer models. medchemexpress.com In a mouse model of breast cancer, systemic administration of PcTx1 via tail vein injection resulted in the inhibition of tumor growth. medchemexpress.commedchemexpress.cn
For brain cancers like glioblastoma, several preclinical mouse models are available to test therapeutic compounds. nih.gov These include:
Allograft Models: Involve injecting murine glioblastoma cell lines (e.g., GL261) into the brains of immunocompetent mice. nih.gov
Xenograft Models: Involve transplanting human glioblastoma cell lines or patient-derived tumor tissue (patient-derived xenografts, or PDXs) into immunocompromised mice. nih.govmdpi.com
While direct studies of PcTx1 in glioblastoma animal models are emerging, these established models provide the necessary platforms to evaluate its potential to inhibit tumor progression in vivo, building upon the evidence from in vitro studies.
Summary of Preclinical Animal Models for this compound Research
| Disease Area | Animal Model | Key Research Finding/Application | Reference(s) |
|---|---|---|---|
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) in rats and mice | Reduced infarct volume and improved neurological/motor function. | ecronicon.netresearchgate.netnih.govuq.edu.au |
| Neuropathic Pain | Sciatic Nerve Ligation in rodents | Alleviation of thermal, mechanical, and inflammatory pain. | sci-hub.se |
| Parkinson's Disease | MPTP-treated mouse | Preservation of dopaminergic neurons from degeneration. | nih.gov |
| Breast Cancer | Breast Cancer Mouse Model | Inhibition of tumor growth following systemic administration. | medchemexpress.commedchemexpress.cn |
Animal Models for Inflammatory Response and Wound Healing
The investigation of this compound (PcTx1) in the context of inflammation and wound healing has utilized specific animal models to elucidate its physiological effects. A primary model employed is the experimental burn model in rats, which allows for the standardized assessment of tissue repair processes following thermal injury. journalagent.comresearchgate.net
In a notable study, adult male Wistar rats were used to create an experimental burn model. journalagent.comresearchgate.net This model involves inducing a controlled burn, typically with a monopolar or bipolar cautery, to simulate surgical tissue injury. researchgate.net Following the injury, the animals are divided into a control group and a treatment group receiving PcTx1. journalagent.com The progression of wound healing is then meticulously evaluated through histopathological and immunohistochemical staining of the burn areas post-recovery. journalagent.comresearchgate.net
Research findings indicate that PcTx1 plays a significant role in modulating the healing process. journalagent.com When administered in a burn model, PcTx1 was observed to induce an inflammatory response that ultimately contributes to a more effective and accelerated wound healing process. journalagent.comresearchgate.net Histopathological examination of the tissue from PcTx1-treated rats revealed intense healing characterized by the formation of well-organized granulation tissue in both the epidermis and dermis. journalagent.comresearchgate.net Compared to the control group, the treatment group showed significantly more granulation tissue and neovascularization (the formation of new blood vessels). journalagent.comresearchgate.net
The mechanism is believed to be linked to PcTx1's function as a specific blocker of Acid-Sensing Ion Channel 1a (ASIC1a). journalagent.com ASICs are known to be associated with inflammation, with their expression increasing under inflammatory conditions. journalagent.com By targeting ASIC1a, PcTx1 appears to accelerate the inflammatory phase, which in turn triggers the development of granulation tissue and advances the subsequent remodeling phase of wound healing. journalagent.comresearchgate.net This intervention was also associated with significantly lower levels of bacterial colonization and bleeding at the wound site compared to controls. journalagent.comresearchgate.net These findings suggest that the toxin could have potential applications in preventing early-period complications from burn wounds. journalagent.comresearchgate.net
Table 1: Animal Model for this compound in Inflammatory Response and Wound Healing
| Animal Model | Methodology | Key Research Findings | Reference |
|---|---|---|---|
| Wistar Rats (Experimental Burn Model) | Healthy, adult male Wistar rats (300–350 g) were subjected to a burn injury. One group served as a control, while the other received this compound. Wound healing was assessed via immunohistochemical staining and histopathological examination. | PcTx1 induced an inflammatory response, accelerating the overall wound healing process. journalagent.comresearchgate.net Treated group showed significantly increased granulation tissue formation, neovascularization, fibrosis, and epithelization compared to the control group. journalagent.comresearchgate.net Bacterial colonization and bleeding were significantly lower in the PcTx1-treated group. journalagent.comresearchgate.net | journalagent.comresearchgate.net |
Animal Models for Neuropsychiatric Disorder Research (e.g., Depression)
The role of this compound and its target, ASIC1a, in neuropsychiatric disorders has been explored using various rodent models of depression- and anxiety-like behaviors. nih.govjneurosci.org These models are crucial for investigating the neurobiological underpinnings of such conditions and for testing the therapeutic potential of novel compounds. nih.govjneurosci.org
Key animal models used in this research include the forced swim test (FST) and the tail suspension test (TST). nih.gov Both are widely accepted behavioral paradigms for assessing antidepressant-like effects in rodents. nih.gov In these tests, immobility is interpreted as a state of behavioral despair, analogous to symptoms of depression. nih.govtaylorandfrancis.com Studies have shown that mice genetically lacking the ASIC1a gene (ASIC1a-/- mice) exhibit significantly less immobility in both the FST and TST, a finding consistent with an antidepressant-like effect. nih.gov
To determine if this effect was due to the chronic absence of the channel or if it could be induced acutely, researchers administered PcTx1 directly into the brains of wild-type mice. nih.gov The acute administration of purified PcTx1 peptide was found to replicate the antidepressant-like effects observed in the genetically modified mice, significantly reducing immobility in the forced swim test. nih.gov This suggests that the direct pharmacological blockade of ASIC1a can produce rapid antidepressant effects. nih.gov
Further research has utilized viral vectors to restore ASIC1a expression in specific brain regions of ASIC1a-null mice. nih.govjneurosci.org When ASIC1a was restored specifically in the amygdala, the antidepressant-like phenotype in the forced swim test was reversed. nih.govjneurosci.org This highlights the amygdala as a critical site of action for ASIC1a's role in depression-related behaviors. nih.govjneurosci.org Other studies using models of pain-induced anxiety and ischemia-induced depression have corroborated the importance of ASIC1a in the amygdala, showing that injecting PcTx1 into this region can alleviate anxiety- and depression-like behaviors. frontiersin.orgmdpi.comresearchgate.net The unpredictable mild stress model has also been used, further supporting the link between ASIC1a disruption and antidepressant-like outcomes. jneurosci.org
Table 2: Animal Models for this compound in Neuropsychiatric Disorder Research
| Animal Model | Methodology | Key Research Findings | Reference |
|---|---|---|---|
| ASIC1a Knockout Mice (ASIC1a-/-) | Mice with a genetic deletion of the ASIC1a gene were subjected to the Forced Swim Test and Tail Suspension Test. | ASIC1a-/- mice showed significantly less immobility, indicating an antidepressant-like phenotype. nih.gov | nih.gov |
| Wild-Type Mice (C57BL/6) | Acute, intracerebroventricular (i.c.v.) injection of purified PcTx1 followed by the Forced Swim Test. | PcTx1 administration reduced immobility, mimicking the effect of genetic disruption of ASIC1a and suggesting an acute antidepressant-like effect. nih.gov | nih.gov |
| ASIC1a Knockout Mice with Viral Vector Rescue | ASIC1a expression was restored in the amygdala of ASIC1a-/- mice using a viral vector, followed by the Forced Swim Test. | Restoring ASIC1a in the amygdala reversed the antidepressant-like behavior, identifying this brain region as a key site of action. nih.govjneurosci.org | nih.govjneurosci.org |
| Mouse Model of Ischemia-Induced Depression | Ischemia was induced in the medial prefrontal cortex (mPFC). Depression-like behavior was assessed using the Tail Suspension Test (TST) and Forced Swimming Test (FST). PcTx1 was administered to the amygdala. | Ischemia increased immobility time in TST and FST. Administration of PcTx1 into the amygdala reversed these depression-like behaviors. mdpi.com | mdpi.com |
Mechanistic Insights into Biological and Pathophysiological Roles Modulated by Psalmotoxin 1
Neuroprotective Mechanisms in Ischemic Injury
Tissue acidosis is a common feature of cerebral ischemia, and the subsequent activation of ASIC1a is a significant contributor to neuronal injury. ahajournals.orgpnas.org PcTx1, by blocking ASIC1a, exhibits substantial neuroprotective effects in the context of ischemic injury.
Attenuation of Acidosis-Induced Neuronal Cell Death
Extracellular acidosis, a hallmark of ischemic conditions, triggers neuronal cell death. elifesciences.org Studies have demonstrated that Psalmotoxin 1 (PcTx1) effectively mitigates this process. ahajournals.org By specifically inhibiting the acid-sensing ion channel 1a (ASIC1a), PcTx1 prevents the downstream cascade leading to neuronal demise. ahajournals.orgnih.gov In vitro experiments on cortical neurons have shown that the application of PcTx1 significantly reduces cell death induced by acidic conditions. ahajournals.org This protective effect is attributed to the blockade of ASIC1a-mediated calcium influx and the prevention of subsequent excitotoxicity. nih.gov Furthermore, research has indicated that PcTx1 can attenuate the increase in lactate (B86563) dehydrogenase (LDH) release, a marker of cytotoxicity, from neurons exposed to an acidic environment. ahajournals.org The neuroprotective action of PcTx1 against acidosis-induced injury underscores the critical role of ASIC1a as a mediator of this pathological process. elifesciences.org
Reduction of Infarct Volume and Associated Functional Deficits
In animal models of ischemic stroke, the administration of this compound (PcTx1) has been shown to significantly reduce the volume of infarcted brain tissue. ecronicon.netnih.gov Studies using a middle cerebral artery occlusion (MCAO) model in rats demonstrated that intracerebroventricular injection of PcTx1 led to a marked decrease in both cortical and striatal infarct volumes. ecronicon.netresearchgate.net This reduction in tissue damage is correlated with significant improvements in neurological and motor function. ecronicon.netf1000research.com
For instance, rats treated with PcTx1 after stroke induction showed improved scores on behavioral tests assessing motor deficits. medchemexpress.comacs.org Similarly, intranasal administration of PcTx1 in mice post-MCAO resulted in a smaller infarct volume compared to vehicle-treated animals. nih.gov These findings suggest that by inhibiting ASIC1a, PcTx1 can salvage brain tissue that would otherwise be lost to ischemic damage, leading to better functional outcomes. The neuroprotective effect of PcTx1 highlights the therapeutic potential of targeting ASIC1a in the acute phase of stroke. pnas.orgacs.org
Table 1: Effect of this compound on Infarct Volume and Functional Deficits in Stroke Models
| Model | Administration Route | Key Findings | Reference |
| Conscious Hypertensive Rat (MCAO) | Intracerebroventricular | Reduced cortical and striatal infarct volumes; Improved neurological scores and motor function. | ecronicon.net |
| Mouse (MCAO) | Intranasal | Significantly reduced infarct volume compared to vehicle. | nih.gov |
| Rat (MCAO) | Intracerebroventricular | Reduced infarct volume by ~70%; Improved neurological and motor function. | pnas.org |
| Rat (Spinal Cord Injury) | Systemic | Improved locomotor function; Correlated with tissue preservation. | f1000research.com |
Modulation of Apoptotic Pathways (e.g., Caspase-3 Activity)
This compound (PcTx1) has been shown to exert anti-apoptotic effects in the context of ischemic injury. medchemexpress.com A key mechanism is the reduction of stroke-induced increases in caspase-3 positive cells in the affected hemisphere. medchemexpress.comuq.edu.au Caspase-3 is a critical executioner caspase in the apoptotic cascade. ahajournals.org By inhibiting the activation of this enzyme, PcTx1 helps to prevent the programmed cell death of neurons. dergipark.org.tr
In a rat model of stroke, treatment with PcTx1 was found to decrease the expression of pro-apoptotic proteins. ecronicon.net Specifically, it has been observed to decrease the expression of Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. medchemexpress.com This modulation of the Bax/Bcl-2 ratio is a crucial factor in determining cell fate. Furthermore, studies on experimental subarachnoid hemorrhage have shown that PcTx1 treatment reduces neuronal apoptosis, as indicated by decreased caspase-3 immunoreactivity. dergipark.org.tr However, it is noteworthy that in a model of traumatic spinal cord injury, transcriptomic analysis suggested that the neuroprotective effects of PcTx1 did not involve a significant reduction in the expression of key genes in either the intrinsic or extrinsic apoptotic pathways. nih.gov
Effects on Retinal Ganglion Cell Survival and Function in Ocular Ischemia
In the context of ocular ischemia, which can lead to the loss of retinal ganglion cells (RGCs), this compound (PcTx1) has demonstrated neuroprotective effects. nih.govnih.gov Ischemia/reperfusion (I/R) injury in the retina leads to an increase in the expression of ASIC1a in RGCs. nih.gov
Studies have shown that acute blockade of ASIC1a channels with PcTx1 reduces RGC death in vitro under hypoxic conditions. nih.gov In a mouse model of retinal I/R injury, intravitreal injection of PcTx1 was found to increase the number of surviving RGCs. nih.gov This was accompanied by an attenuation of calpain activation, a calcium-dependent protease involved in cell death, and an increase in the levels of the neuronal survival marker Brn3a. nih.gov Furthermore, PcTx1 treatment led to a partial rescue of RGC function, as measured by pattern electroretinography (PERG). nih.gov These findings suggest that targeting ASIC1a with PcTx1 is a viable therapeutic strategy for protecting RGCs in ischemic retinal diseases. nih.govtaylorandfrancis.comarvojournals.org
Table 2: Effect of this compound on Retinal Ganglion Cell Survival
| Model | Key Findings | Reference |
| Cultured Rat RGCs (Hypoxia) | Increased RGC survival from 18.5% to 36.9%. | nih.gov |
| Mouse Eye (Ischemia/Reperfusion) | Increased RBPMS-labeled RGCs; Enhanced PERG amplitude. | nih.gov |
Interaction with Cellular Stress Responses (e.g., Oxidative Stress Markers)
This compound (PcTx1) has been shown to modulate cellular stress responses, particularly those related to oxidative stress, in the context of ischemia. In a newborn piglet model of hypoxia-ischemia, pretreatment with PcTx1 significantly attenuated the increase in nitrative and oxidative damage to proteins. nih.govnih.gov This was evidenced by a reduction in 3-nitrotyrosine (B3424624) immunoreactivity and carbonyl formation, which are markers of oxidative protein damage. nih.gov
Furthermore, in a mouse model of retinal ischemia/reperfusion injury, PcTx1 treatment was found to significantly increase the levels of the antioxidant enzyme catalase, although it did not affect the levels of superoxide (B77818) dismutase-1 (SOD1) or glutathione (B108866) peroxidase-4 (GPX4). nih.gov In vitro studies using primary cortical neuron/astrocyte cultures subjected to oxidative stress induced by hydrogen peroxide also demonstrated a neuroprotective effect of PcTx1, leading to increased cell viability. pnas.org These findings suggest that part of the neuroprotective mechanism of PcTx1 involves the mitigation of oxidative stress, a key contributor to neuronal damage in ischemic conditions. journalagent.com
Contributions to Nociceptive Pathways and Analgesia
This compound (PcTx1) has demonstrated significant analgesic properties in various models of pain, highlighting the role of ASIC1a in nociceptive pathways. smartox-biotech.comtocris.comrndsystems.com The toxin has been shown to be effective against thermal, mechanical, chemical, inflammatory, and neuropathic pain in rodents. tocris.comrndsystems.com
The analgesic effect of PcTx1 is believed to be mediated through the blockade of ASIC1a channels, which are expressed along pain pathways. researchgate.net This blockade can lead to the activation of the endogenous enkephalin pathway. smartox-biotech.comfrontiersin.org The analgesic properties of PcTx1 are suppressed by antagonists of the mu and delta-opioid receptors, further supporting the involvement of the opioid system. smartox-biotech.com Studies have shown that intrathecal injection of PcTx1 can alleviate thermal and mechanical nociception in models of neuropathic pain. mdpi.com The ability of PcTx1 to modulate pain perception suggests that ASIC1a is a promising target for the development of novel analgesic drugs. wikipedia.org
Inhibition of Acid-Sensing Nociception
This compound exerts its principal effect by potently and selectively blocking homomeric ASIC1a channels, which are proton-gated cation channels implicated in nociception. researchgate.netwikipedia.org These channels are expressed in sensory neurons and are activated by a drop in extracellular pH, a common feature of tissue injury and inflammation. By binding to the extracellular domain of ASIC1a, PcTx1 increases the channel's apparent affinity for protons. biosave.comnih.gov This enhanced affinity causes the channel to enter a desensitized state at normal physiological pH, rendering it unresponsive to the acidic stimuli that would typically trigger a pain signal. smartox-biotech.combiosave.com The inhibition of these channels by PcTx1 has been shown to produce potent analgesic effects against thermal, mechanical, chemical, inflammatory, and neuropathic pain in rodent models. smartox-biotech.comtocris.com
Table 1: Specificity of this compound for Ion Channels
| Ion Channel Subtype | Effect of this compound | IC50 | Reference |
|---|---|---|---|
| ASIC1a | Potent and selective blocker | 0.9 nM | researchgate.nettocris.com |
| ASIC1b | No effect at concentrations up to 100 nM | - | researchgate.nettocris.com |
| ASIC2a | No effect at concentrations up to 100 nM | - | researchgate.nettocris.com |
| ASIC3 | No effect at concentrations up to 100 nM | - | researchgate.nettocris.com |
| Heteromeric ASIC channels | No effect at concentrations up to 100 nM | - | researchgate.nettocris.com |
| ENaC | No effect at concentrations up to 100 nM | - | researchgate.nettocris.com |
Activation of Endogenous Opioid Peptide Pathways (e.g., Enkephalin System)
A key discovery in understanding the analgesic effects of this compound was the finding that its blockade of ASIC1a channels leads to the activation of the endogenous enkephalin pathway. smartox-biotech.com Enkephalins are naturally occurring opioid peptides that play a crucial role in pain management. jneurosci.org Research has demonstrated that the analgesic properties of PcTx1 are lost in mice lacking the preproenkephalin gene (Penk1), which is responsible for producing enkephalins. smartox-biotech.com This indicates that the pain-relieving effects of PcTx1 are not solely due to the direct inhibition of nociceptive signaling by ASICs but are also mediated by the subsequent activation of this intrinsic opioid system.
Cross-Talk with Mu and Delta-Opioid Receptors
The analgesic cascade initiated by this compound further involves a cross-talk with specific opioid receptors. The analgesic effects of PcTx1 are suppressed by the administration of antagonists for both mu (µ)- and delta (δ)-opioid receptors. smartox-biotech.com This finding highlights that the enkephalins released following ASIC1a blockade by PcTx1 likely exert their analgesic effects by binding to and activating these opioid receptors. Mu-opioid receptors are well-established targets for many opioid analgesics, while delta-opioid receptors are also known to be involved in pain modulation. researchgate.netfrontiersin.org The requirement of both receptor types for the full analgesic effect of PcTx1 points to a complex interplay between the ASIC1a-initiated signal and the downstream opioid system.
Regulation of Neuronal Activity and Synaptic Plasticity
Beyond its role in pain perception, this compound, through its inhibition of ASIC1a, has been shown to modulate fundamental aspects of neuronal function, including neurotransmission and synaptic plasticity, which are the cellular underpinnings of learning and memory. smartox-biotech.comnih.gov
Modulation of Neurotransmission and Presynaptic Release Probability
Studies have revealed that blocking ASIC1a channels with this compound can modulate neurotransmitter release and axonal excitability at glutamatergic synapses in the hippocampus. researchgate.net Specifically, application of PcTx1 has been shown to down-regulate basal synaptic transmission. researchgate.net This is achieved, at least in part, by reducing the presynaptic release probability. Recordings of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons showed a significant decrease in frequency following the application of PcTx1, without affecting the amplitude, a hallmark of a presynaptic mechanism. Interestingly, this modulatory effect of PcTx1 on neurotransmission appears to be age-dependent, being prominent during a specific postnatal developmental window (weeks 2-6) and diminishing in adulthood. nih.gov
Involvement in Hippocampal Long-Term Depression (LTD)
Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, and it is crucial for certain types of learning and memory. Research has implicated ASIC1a, and therefore its blocker this compound, in hippocampal LTD.
One form of LTD is dependent on the activation of metabotropic glutamate (B1630785) receptors (mGluRs). Studies have shown that in adult animals (P30-40), the selective blockade of ASIC1a with PcTx1 reduces the magnitude of LTD induced by either the group I mGluR agonist DHPG or by a paired-pulse low-frequency stimulation protocol. nih.govtaylorandfrancis.com This effect was not observed in younger animals (P13-18), indicating an age-dependent role for ASIC1a in this form of plasticity. nih.govtaylorandfrancis.com
Another major form of LTD is dependent on the N-methyl-D-aspartate receptor (NMDAR). Investigations have demonstrated that ASIC1a is also required for the induction of NMDAR-dependent LTD. researchgate.netnih.gov The application of this compound was found to inhibit LTD induced by either low-frequency stimulation or by chemical application of NMDA. researchgate.netnih.gov This role of ASIC1a in NMDAR-LTD appears to be age-independent. taylorandfrancis.com
Table 2: Effect of this compound on Hippocampal Long-Term Depression (LTD)
| Type of LTD | Induction Method | Animal Age Group | Effect of this compound | Reference |
|---|---|---|---|---|
| mGluR-dependent | DHPG application or PP-LFS | P30-40 | Reduced LTD magnitude | nih.govtaylorandfrancis.com |
| mGluR-dependent | DHPG application or PP-LFS | P13-18 | No effect | nih.govtaylorandfrancis.com |
Implications for Learning, Memory, and Fear Conditioning
The involvement of ASIC1a in synaptic plasticity logically extends to its role in higher cognitive functions such as learning, memory, and fear conditioning. wikipedia.orgnih.gov The expression of ASIC1a in brain regions critical for these processes, such as the hippocampus and amygdala, supports this notion. wikipedia.org Studies have shown that the pharmacological blockade of ASIC1a in the amygdala of rats with this compound increases anxiety-like behavior in an open field test. nih.govjneurosci.org Furthermore, research has demonstrated that ASIC1a is required for fear memory, with its disruption impairing fear conditioning. nih.gov The ability of this compound to modulate these channels provides a powerful means to investigate the specific contribution of ASIC1a to the complex processes of learning, memory formation, and the emotional response to fear.
Role in Neuronal Excitability and pH Homeostasis in the Central Nervous System
This compound (PcTx1) plays a significant role in modulating neuronal activity and maintaining pH balance within the central nervous system (CNS) primarily through its interaction with Acid-Sensing Ion Channel 1a (ASIC1a). wikipedia.org ASICs are proton-gated cation channels that are activated by a drop in extracellular pH. wikipedia.orgnih.govnih.gov The ASIC1a subunit is highly expressed in various brain regions and is particularly sensitive to acidification near physiological pH. wikipedia.orgnih.govactanaturae.ru
The primary mechanism of PcTx1 involves a unique modulation of ASIC1a function. Instead of merely blocking the channel pore, PcTx1 increases the apparent proton affinity of ASIC1a. wikipedia.orgnih.govactanaturae.ru This heightened sensitivity to H+ ions causes the channel to enter a desensitized state at a normal resting pH of 7.4. wikipedia.orgnih.govactanaturae.ru Consequently, in the presence of PcTx1, most ASIC1a channels become inactive and unresponsive to subsequent drops in pH that would typically trigger their opening. actanaturae.ru This stabilization of the desensitized state effectively inhibits the channel's function. actanaturae.ruuniprot.org
By modulating ASIC1a, PcTx1 influences neuronal excitability. Local, transient fluctuations in extracellular pH occur during normal neuronal activity, and the activation of ASIC1a by these acidic shifts can contribute to synaptic transmission and plasticity. researchgate.netfrontiersin.orgmedicinabuenosaires.com For instance, blocking ASIC1a channels with PcTx1 has been shown to down-regulate basal synaptic transmission in the hippocampus. researchgate.net The activation of ASICs by protons can generate inward currents strong enough to trigger postsynaptic action potentials, highlighting their role as chemosensors that translate pH signals into neuronal excitation. medicinabuenosaires.comresearchgate.net The inhibition of these channels by PcTx1 can therefore dampen neuronal excitability, particularly in response to acidosis.
Furthermore, this mechanism is crucial for pH homeostasis. The brain maintains a tightly regulated pH environment, typically around 7.3 for extracellular fluid. nih.gov Deviations from this, such as the tissue acidosis that occurs during cerebral ischemia, can activate ASIC1a, leading to an influx of Na+ and Ca2+ ions. nih.gov This influx, particularly of Ca2+, is a key contributor to acidosis-induced neuronal injury and death. nih.govscite.ai By promoting the desensitization of ASIC1a, PcTx1 can be neuroprotective, significantly reducing ischemic neuronal cell death by preventing the deleterious ion influx associated with prolonged channel activation during acidic conditions. wikipedia.orgnih.gov This suggests that modulating ASIC1a's H+ affinity is a potential therapeutic strategy for conditions involving brain acidosis. nih.gov
Influence on Cancer Cell Biology
This compound has emerged as a significant modulator of cancer cell biology due to its specific inhibition of the ASIC1a channel, which is implicated in the progression of several cancers. amegroups.orgscielo.br The acidic tumor microenvironment is a hallmark of many solid tumors, and cancer cells adapt to these conditions, in part by utilizing pH-sensitive ion channels like ASICs. researchgate.net The expression of ASIC1a has been documented in various tumor types, where it often plays a role in promoting proliferation, migration, and invasion. amegroups.orgfrontiersin.orgmdpi.com PcTx1, by targeting ASIC1a, interferes with these malignant processes, suggesting its potential as a tool for cancer research and therapy. scielo.brmedchemexpress.com
Inhibition of Cation Currents in Malignant Glioma Cells
In malignant gliomas, particularly glioblastoma multiforme (GBM), PcTx1 has been shown to be a potent inhibitor of cation currents. scielo.brphysiology.orgnih.gov Electrophysiological studies on cultured human GBM cell lines (such as SK-MG-1, U87-MG, and U251-MG) and freshly resected GBM cells revealed that PcTx1 quickly and reversibly inhibits both inward and outward whole-cell currents with a high potency, showing a half-maximal inhibitory concentration (IC50) of 36 ± 2 pM. physiology.orgnih.govcapes.gov.br This inhibitory effect was notably absent in normal human astrocytes, indicating a degree of selectivity for malignant cells. nih.govcapes.gov.br This suggests that the ion channels present in high-grade gliomas have a unique biophysical and pharmacological profile that makes them particularly sensitive to PcTx1. physiology.orgnih.gov The inhibition of these currents disrupts the ion flux that is believed to be essential for glioma cell functions. mdpi.com
| Cell Type | Effect of this compound | IC50 | Reference |
|---|---|---|---|
| High-Grade Human Astrocytoma Cells (Glioblastoma Multiforme, GBM) | Inhibition of inward and outward cation currents | 36 ± 2 pM | physiology.orgnih.gov |
| Normal Human Astrocytes | No inhibition of whole-cell current | N/A | capes.gov.br |
Effects on Cancer Cell Proliferation, Migration, and Invasion
The inhibition of ASIC1a by this compound has significant consequences for the proliferative and invasive capabilities of cancer cells. Research has demonstrated that PcTx1 can weaken the proliferation, migration, and invasion of various cancer cell lines. amegroups.orgmedchemexpress.com
In breast cancer cell lines MDA-MB-231 and MCF-7, treatment with PcTx1 at concentrations of 100 or 200 ng/mL significantly inhibited cell proliferation, migration, and invasion. amegroups.orgmedchemexpress.com Similarly, in D54-MG glioma cells, blocking ASIC1a with PcTx1 was found to specifically reduce cell migration and proliferation. amegroups.orgresearchgate.net This effect is often linked to cell cycle arrest; for instance, in some glioma cells, PcTx1 treatment led to an arrest in the G0/G1 phase. scielo.brmdpi.com The toxin's ability to attenuate invasion has also been noted in glioma cell lines, disrupting processes essential for infiltrating healthy brain tissue. mdpi.com These findings underscore the critical role of ASIC1a-mediated ion transport in driving the aggressive behavior of cancer cells. scielo.br
| Cancer Cell Line | Concentration | Observed Effects | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 100 or 200 ng/mL | Significantly weakened migration, proliferation, and invasion | amegroups.orgmedchemexpress.com |
| MCF-7 (Breast Cancer) | 100 or 200 ng/mL | Significantly weakened migration, proliferation, and invasion | amegroups.orgmedchemexpress.com |
| D54-MG (Glioma) | Not specified | Reduced migration and proliferation | amegroups.org |
| A172 & U87MG (Glioma) | Not specified | Suppressed growth and proliferation via G1/S arrest | mdpi.com |
Induction of Apoptosis in Various Cancer Cell Lines
Beyond inhibiting proliferation and invasion, this compound can induce programmed cell death, or apoptosis, in cancer cells. scielo.brmedchemexpress.com The mechanisms often involve the modulation of key apoptotic regulatory proteins. For example, in nucleus pulposus cells, PcTx1 treatment led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and cleaved caspase-3. medchemexpress.com
In the context of glioma, the inhibition of ASIC1a by PcTx1 or related inhibitors has been linked to the induction of apoptosis. mdpi.commdpi.com Studies on liver cancer cells (SMMC-7721 and Huh-7) have also shown that inhibiting ASIC1a with PcTx1 or through genetic knockout leads to an increase in apoptosis, particularly in an acidic microenvironment (pH 6.5). researchgate.net Similarly, in studies on renal cells under hypoxia/reoxygenation conditions, which mimic ischemic injury, the ASIC1a-specific inhibitor PcTx1 was found to suppress apoptosis in a dose-dependent manner, suggesting a context-dependent role, though in cancer the outcome is pro-apoptotic. researchgate.net The activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been observed in glioma cells following treatment with agents that target ASICs, further supporting the pro-apoptotic effect of inhibiting this channel in cancer. mdpi.comfrontiersin.org
| Cell Line / Model | Condition | Effect of this compound | Molecular Changes | Reference |
|---|---|---|---|---|
| Nucleus Pulposus Cells | Acid-induced injury | Induces apoptosis | Decreased Bcl-2; Increased Bax and cleaved caspase-3 | medchemexpress.com |
| SMMC-7721 & Huh-7 (Liver Cancer) | Acidic pH (6.5) | Increased apoptosis rate | Not specified | researchgate.net |
| HK-2 (Renal Cells) | Hypoxia/Reoxygenation | Suppressed H/R-induced apoptosis | Not specified | researchgate.net |
| Glioma Cells (A172, U87MG) | Standard culture | Apoptosis induction (via ASIC1a knockdown) | Not specified | mdpi.com |
| T98G & U251 (Glioma) | Standard culture | Induction of caspase-3-dependent apoptosis (via TRPML1 activation) | Caspase-3 activation | mdpi.com |
Impact on Gliomagenesis and Cancer Stemness
The influence of this compound extends to the fundamental processes of tumor formation (gliomagenesis) and the maintenance of cancer stem cells (CSCs), which are critical drivers of tumor recurrence and resistance to therapy. researchgate.net ASIC1 expression has been identified in glioblastoma cancer stem cell lines. latoxan.com Interestingly, some studies suggest a complex role for ASIC1, where higher expression in GBM patients correlates with longer survival, yet its functional inhibition impedes tumor progression. mdpi.com
Functional studies have shown that knockdown of ASIC1a suppresses the growth of glioma cells. mdpi.com Mechanistically, it has been proposed that ASIC1a negatively modulates glioma stemness by inhibiting the Notch signaling pathway, a key regulator of stem cell fate. mdpi.com This inhibition leads to a decrease in the expression of glioma stem cell markers such as CD133 and aldehyde dehydrogenase 1. mdpi.com Therefore, by blocking ASIC1a, PcTx1 could potentially disrupt the maintenance of the cancer stem cell population, representing a novel therapeutic avenue against gliomas. scielo.br
Role in Inflammatory Processes and Tissue Repair
This compound and its target, ASIC1a, are also implicated in the modulation of inflammation and tissue repair processes. ASICs are closely associated with inflammation, as their expression can increase in inflammatory conditions. journalagent.com They act as sensors of the acidosis that often accompanies inflammation and tissue injury. journalagent.comphysiology.org
PcTx1 has demonstrated potent analgesic properties in various animal models of pain, including inflammatory pain. smartox-biotech.com This effect is mediated by the blockade of ASIC1a channels on sensory neurons, which are involved in nociception. wikipedia.orgsmartox-biotech.com The analgesic action of PcTx1 has also been linked to the subsequent activation of the endogenous enkephalin pathway, suggesting a complex interplay between proton sensing and opioid mechanisms in pain modulation. smartox-biotech.com
In the context of tissue repair, a study on experimental burns in rats found that PcTx1 treatment induced an inflammatory response that ultimately led to a more effective and faster wound healing process. journalagent.comresearchgate.net The treatment accelerated inflammation, triggered the development of well-organized granulation tissue, and promoted neovascularization, which are all critical steps in wound repair. journalagent.comresearchgate.net This suggests that by modulating the initial inflammatory phase via ASIC channels, PcTx1 may help orchestrate a more efficient tissue repair cascade. journalagent.com Furthermore, ASIC1a inhibition by PcTx1 has been shown to be protective in models of rheumatoid arthritis by reducing synovial inflammation. physiology.org
Induction of Inflammatory Response in Burn Healing
Recent research has shed light on the role of this compound in the complex process of burn wound healing, particularly its influence on the initial inflammatory phase. An experimental study on a burn model in Wistar rats demonstrated that the administration of this compound accelerates the inflammatory response, which is a critical early step in effective wound repair. taylorandfrancis.comresearchgate.net In this study, the group treated with this compound showed a significantly different tissue repair response in terms of inflammation compared to the control group. taylorandfrancis.comresearchgate.net
The underlying mechanism is believed to be linked to this compound's specific blockade of ASIC1a channels. researchgate.net ASIC channels are known to be associated with inflammation, with their expression increasing in inflammatory conditions. researchgate.net By modulating these channels, this compound appears to create a more effective and accelerated inflammatory phase, which sets the stage for the subsequent stages of healing. researchgate.net This accelerated inflammation is characterized by the efficient recruitment of inflammatory cells necessary for clearing debris and pathogens, a crucial process in preparing the wound bed for tissue regeneration. taylorandfrancis.com Furthermore, the study noted that the group treated with this compound had significantly lower bacterial colonization and bleeding values compared to the control group, suggesting a more controlled and effective initial healing environment. taylorandfrancis.comresearchgate.net
Promotion of Granulation Tissue Formation
Following the inflammatory phase, the formation of granulation tissue is a hallmark of the proliferative stage of wound healing. This new connective tissue, composed of fibroblasts, collagen, and new blood vessels, fills the wound space, providing a foundation for re-epithelialization. Experimental findings indicate that this compound plays a significant role in promoting the development of this vital tissue. taylorandfrancis.comresearchgate.net
In the same experimental burn model, histopathological examination revealed that the group treated with this compound exhibited more extensive and well-organized granulation tissue in the epidermis and dermis compared to the control group. taylorandfrancis.comresearchgate.net The formation of this well-structured granulation tissue is indicative of an intense and efficient healing process. researchgate.net The study highlights that this compound not only induces an inflammatory response but also triggers the development of granulation tissue, thereby facilitating the completion of the remodeling phase of wound healing. researchgate.net This suggests that the modulatory effect of this compound on the initial inflammatory cascade directly contributes to a more robust and organized proliferative phase.
Influence on Neovascularization in Wound Healing
The experimental study in rats with burn injuries showed a significant difference in neovascularization in the group treated with this compound when compared to the control group. taylorandfrancis.com Histopathological analysis confirmed that more neovascularization was observed in the wound area of the this compound-treated group. taylorandfrancis.comresearchgate.net This enhanced formation of new blood vessels is a key factor in the observed intense healing and the development of well-organized granulation tissue. researchgate.net The ability of this compound to promote neovascularization is likely interconnected with its impact on the inflammatory response and the subsequent release of growth factors that stimulate angiogenesis.
Table 1: Histopathological Findings in an Experimental Burn Model
| Parameter | Control Group | This compound Treated Group | Significance |
| Inflammation | Standard inflammatory response | Accelerated and more effective inflammatory response | p < 0.05 taylorandfrancis.comresearchgate.net |
| Granulation Tissue | Less prominent | More extensive and well-organized | Qualitatively observed taylorandfrancis.comresearchgate.net |
| Neovascularization | Standard level | Increased neovascularization | p < 0.05 taylorandfrancis.com |
| Bacterial Colonization | Significantly higher | Significantly lower | p < 0.05 taylorandfrancis.comresearchgate.net |
| Bleeding | Significantly higher | Significantly lower | p < 0.05 taylorandfrancis.comresearchgate.net |
Potential Modulatory Effects in Neuropsychiatric Conditions (e.g., Antidepressant Effects)
Beyond its role in tissue repair, the ability of this compound to selectively block ASIC1a channels has garnered interest in the field of neuropsychiatry. ASIC1a channels are widely expressed in the central nervous system and are implicated in various physiological and pathological processes, including synaptic plasticity, fear, and mood disorders. researchgate.netmdpi.com
Emerging evidence suggests that this compound may possess antidepressant-like effects. researchgate.net Studies using animal models of depression have shown that the genetic disruption or pharmacological inhibition of ASIC1a can produce antidepressant-like effects in behavioral tests such as the forced swim test and the tail suspension test. researchgate.netjneurosci.org Specifically, pharmacologically inhibiting ASIC1a with agents like this compound has been shown to have these effects. jneurosci.org
The amygdala, a brain region crucial for processing emotions, has been identified as a key site for the antidepressant-like actions of ASIC1a inhibition. jneurosci.org Restoring ASIC1a function in the amygdala of mice genetically lacking the channel reversed the antidepressant-like effects observed in the forced swim test. jneurosci.org Furthermore, the disruption of ASIC1a has been found to interfere with the stress-induced reduction of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a well-known biochemical marker associated with depression. jneurosci.org These findings suggest that by blocking ASIC1a, this compound could potentially modulate neural circuits involved in mood regulation, offering a novel therapeutic avenue for conditions like depression. researchgate.netjneurosci.org However, it is important to note that the role of ASIC1a in anxiety is more complex, with some studies suggesting that its inhibition might increase anxiety-like behavior in certain contexts. mdpi.com
Future Directions and Emerging Avenues in Psalmotoxin 1 Research
Elucidation of Unspecified Mechanistic Details and Allosteric Modulation Sites
While it is established that PcTx1 inhibits ASIC1a by increasing the channel's apparent affinity for protons, thereby promoting a desensitized state, the precise molecular choreography of this interaction remains to be fully elucidated. nih.gov Future research will likely focus on the nuanced, state-dependent interactions of PcTx1 with the channel. uniprot.org The toxin is known to bind to the extracellular domain of ASIC1a at the interface between subunits, a region often referred to as the "acidic pocket". uniprot.orgresearchgate.net However, the dynamic conformational changes within the channel upon toxin binding are not yet fully understood.
A key area of investigation will be the further characterization of allosteric modulation sites. wikipedia.org Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site of the endogenous ligand, in this case, protons. wikipedia.org PcTx1 acts as an allosteric modulator of ASIC1a, and a deeper understanding of its binding site and the conformational changes it induces is crucial. nih.govelifesciences.org Advanced techniques like cryo-electron microscopy (cryo-EM) and voltage-clamp fluorometry (VCF) will be instrumental in capturing high-resolution snapshots of the PcTx1-ASIC1a complex in different functional states. researchgate.netelifesciences.orgbiorxiv.org These studies will help to pinpoint the specific amino acid residues that are critical for the allosteric modulation, providing a more detailed map of the toxin-channel interface. researchgate.net
Furthermore, research is needed to clarify the competition observed between PcTx1 and calcium ions (Ca2+) in binding to ASIC1a. nih.govrupress.org While this suggests an interplay between the binding sites, it does not definitively prove allosteric binding, and further investigation is required to understand the underlying mechanism. nih.gov
Exploration of Novel Biological Roles and Tissue-Specific Actions
The primary known target of PcTx1 is the homomeric ASIC1a channel. wikipedia.orgrndsystems.com However, the diverse expression of ASIC1a in various tissues, including the central and peripheral nervous systems, suggests that PcTx1 could have a broader range of biological effects than currently appreciated. wikipedia.org Future research will likely explore the tissue-specific actions of PcTx1 in greater detail.
For instance, studies have shown that PcTx1 can have analgesic effects in various pain models, indicating a role for ASIC1a in nociception. wikipedia.orgrndsystems.compeptanova.de Further investigation into the specific neuronal circuits and pathways modulated by PcTx1 in different pain states could lead to more targeted analgesic therapies.
Recent findings have also pointed towards unexpected roles for PcTx1. One study demonstrated that PcTx1 can induce an inflammatory response and accelerate wound healing in a burn model by promoting the formation of granulation tissue and neovascularization. journalagent.comresearchgate.net This suggests a potential role for ASIC1a in tissue repair processes, a previously underexplored area. Additionally, research has indicated that genetic variants in the ASIC1 locus are associated with cardiac and cerebrovascular ischemic injuries, and that pharmacological blockade of ASIC1a can be cardioprotective. ahajournals.org
The table below summarizes some of the emerging biological roles of PcTx1 based on recent research findings.
| Biological Process | Model System | Key Findings |
| Wound Healing | Rat burn model | Induces inflammatory response, accelerates healing, promotes granulation tissue and neovascularization. journalagent.comresearchgate.net |
| Neuroprotection | Rodent stroke models | Reduces infarct volume and improves neurological outcomes. ecronicon.net |
| Pain Modulation | Rodent pain models | Exhibits analgesic properties in thermal, mechanical, chemical, inflammatory, and neuropathic pain. rndsystems.combio-techne.com |
| Cardioprotection | In vitro and ex vivo models | Inhibition of ASIC1a improves cardiomyocyte viability after ischemia-reperfusion injury. ahajournals.org |
Rational Design and Synthesis of Psalmotoxin 1 Mimetics and Derivatives
Despite its potential, the therapeutic use of PcTx1 itself is limited by factors such as its peptide nature, which can lead to poor oral bioavailability and potential immunogenicity. nih.gov A major focus of future research is therefore the rational design and synthesis of small-molecule mimetics and peptide derivatives that replicate the therapeutic actions of PcTx1 while possessing improved pharmacological properties. nih.govresearchgate.net
By understanding the key pharmacophore of PcTx1—the essential three-dimensional arrangement of atoms or functional groups responsible for its biological activity—researchers can design smaller, non-peptidic molecules that bind to the same site on ASIC1a and elicit a similar inhibitory effect. researchgate.net Computational modeling and in silico docking studies are already being used to identify potential small-molecule candidates that could mimic PcTx1's interaction with the acidic pocket of ASIC1a. nih.govresearchgate.netmdpi.com
The development of peptide derivatives also holds promise. By modifying the amino acid sequence of PcTx1, it may be possible to enhance its stability, reduce its size, and improve its ability to cross the blood-brain barrier, a significant hurdle for many neurological drugs. nih.gov The synthesis of such derivatives will be guided by detailed structure-activity relationship (SAR) studies, which systematically alter the toxin's structure to determine which parts are crucial for its activity. researchgate.net
Development of Advanced In Vitro and In Vivo Experimental Models
To fully explore the therapeutic potential and biological roles of PcTx1 and its future derivatives, the development of more sophisticated experimental models is essential.
In Vitro Models: Advanced in vitro systems that more closely mimic the physiological environment are needed. This includes the use of human induced pluripotent stem cell (hiPSC)-derived neurons and cardiomyocytes to test the effects of PcTx1 in a human-relevant context. ahajournals.org The development of high-throughput screening platforms, such as automated patch-clamp systems, will be crucial for efficiently testing libraries of PcTx1 mimetics and derivatives. plos.org Furthermore, the use of concatemeric constructs, where multiple ASIC1a subunits are fused together, allows for precise control over the subunit composition and stoichiometry, enabling detailed studies of toxin-channel interactions. elifesciences.orgbiorxiv.org
In Vivo Models: In vivo research will continue to rely on rodent models of various diseases, such as stroke, pain, and multiple sclerosis. journalagent.comecronicon.netoup.com However, the development of more refined animal models that better recapitulate the complexity of human diseases is an ongoing need. For example, using conscious and hypertensive rat models for stroke research provides a more clinically relevant scenario. ecronicon.net The use of Asic1 knockout mice will continue to be invaluable for confirming that the observed effects of PcTx1 are indeed mediated through its interaction with ASIC1a. oup.com
Integration with Systems Biology and Omics Approaches to Understand Broader Biological Impact
To gain a comprehensive understanding of the broader biological impact of PcTx1, future research will need to integrate systems biology and "omics" approaches. These powerful technologies allow for the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).
By applying these approaches to cells or tissues treated with PcTx1, researchers can identify the downstream signaling pathways and gene regulatory networks that are affected by ASIC1a inhibition. For example, transcriptomic analysis of venom glands has already accelerated the discovery of novel venom peptides. uq.edu.au A similar approach in PcTx1-treated neuronal cells could reveal novel genes and pathways involved in neuroprotection or pain modulation.
Proteomic studies could identify changes in protein expression and post-translational modifications that occur in response to PcTx1, providing insights into the cellular mechanisms underlying its effects. This systems-level view will be critical for understanding the full spectrum of PcTx1's biological actions and for identifying potential off-target effects of PcTx1-based therapeutics. This integrated approach will undoubtedly pave the way for a new era of discovery in the fascinating world of this compound.
Q & A
Q. What follow-up hypotheses emerge from PcTx1’s state-dependent ASIC1a inhibition?
- Methodological Answer :
- Channel gating mechanics : Investigate whether PcTx1 stabilizes ASIC1a’s desensitized state using single-channel recordings.
- Therapeutic synergy : Explore co-administration with pH-modulating agents (e.g., bicarbonate) to enhance efficacy.
- Toxin engineering : Design PcTx1 analogs with reduced immunogenicity via alanine scanning mutagenesis .
Tables
Table 1 : Key Studies on PcTx1-ASIC1a Interactions
Table 2 : Recommended Databases for PcTx1 Research
| Database | Use Case | Link |
|---|---|---|
| PubMed | Primary literature | PubMed |
| SciFinder | Chemical properties | SciFinder |
| Zenodo | Data sharing | Zenodo |
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
